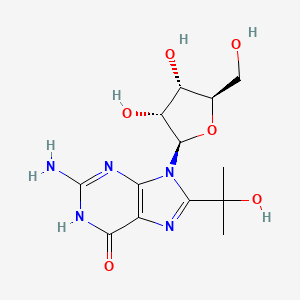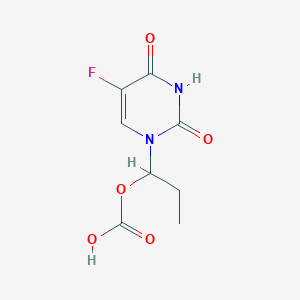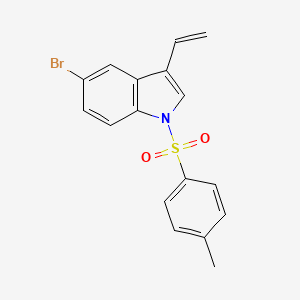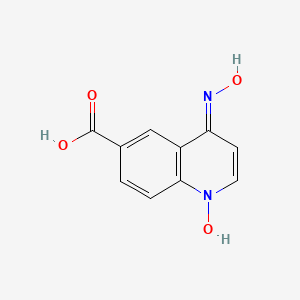
N-Ethyl-3-pyrrolidyl 2-chloro-6-methylphenylcarbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Ethylpyrrolidin-3-yl (2-chloro-6-methylphenyl)carbamate is a chemical compound that belongs to the class of carbamates Carbamates are widely known for their diverse applications in various fields, including agriculture, pharmaceuticals, and industrial chemistry
Métodos De Preparación
The synthesis of 1-Ethylpyrrolidin-3-yl (2-chloro-6-methylphenyl)carbamate involves several steps. One common method includes the reaction of 1-ethylpyrrolidine with 2-chloro-6-methylphenyl isocyanate under controlled conditions. The reaction typically occurs in an organic solvent such as dichloromethane or toluene, with the presence of a base like triethylamine to facilitate the reaction. The product is then purified using standard techniques such as recrystallization or chromatography .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include continuous flow processes and the use of automated reactors to ensure consistent production quality.
Análisis De Reacciones Químicas
1-Ethylpyrrolidin-3-yl (2-chloro-6-methylphenyl)carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide. The oxidation typically leads to the formation of corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of reduced carbamate derivatives.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles like amines or thiols replace the chlorine atom, forming new derivatives.
Common reagents and conditions for these reactions include organic solvents, controlled temperatures, and specific catalysts to enhance reaction rates and selectivity .
Aplicaciones Científicas De Investigación
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new materials with specific properties.
Biology: The compound has shown potential as a biochemical tool for studying enzyme interactions and protein modifications.
Medicine: Research has indicated possible applications in drug development, particularly in designing inhibitors for specific enzymes or receptors.
Industry: It is used in the formulation of certain industrial products, including coatings and adhesives, due to its chemical stability and reactivity
Mecanismo De Acción
The mechanism of action of 1-Ethylpyrrolidin-3-yl (2-chloro-6-methylphenyl)carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. This interaction often involves the formation of covalent bonds or strong non-covalent interactions, leading to changes in the biological activity of the target molecules .
Comparación Con Compuestos Similares
1-Ethylpyrrolidin-3-yl (2-chloro-6-methylphenyl)carbamate can be compared with other carbamate derivatives, such as:
1-Methylpyrrolidin-3-yl (2-chloro-6-methylphenyl)carbamate: Similar structure but with a methyl group instead of an ethyl group, leading to different reactivity and applications.
1-Ethylpyrrolidin-3-yl (2-chloro-4-methylphenyl)carbamate: Variation in the position of the methyl group on the phenyl ring, affecting its chemical properties and biological activity.
1-Ethylpyrrolidin-3-yl (2-chloro-6-ethylphenyl)carbamate: Substitution of the methyl group with an ethyl group, resulting in different steric and electronic effects.
Propiedades
Número CAS |
31755-10-9 |
|---|---|
Fórmula molecular |
C14H19ClN2O2 |
Peso molecular |
282.76 g/mol |
Nombre IUPAC |
(1-ethylpyrrolidin-3-yl) N-(2-chloro-6-methylphenyl)carbamate |
InChI |
InChI=1S/C14H19ClN2O2/c1-3-17-8-7-11(9-17)19-14(18)16-13-10(2)5-4-6-12(13)15/h4-6,11H,3,7-9H2,1-2H3,(H,16,18) |
Clave InChI |
LIMHOLDGOISFRN-UHFFFAOYSA-N |
SMILES canónico |
CCN1CCC(C1)OC(=O)NC2=C(C=CC=C2Cl)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Amino-6-[(naphthalen-2-yl)sulfanyl]quinazoline-4(1H)-thione](/img/structure/B12916428.png)


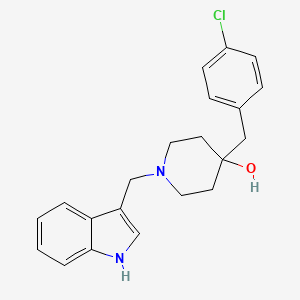

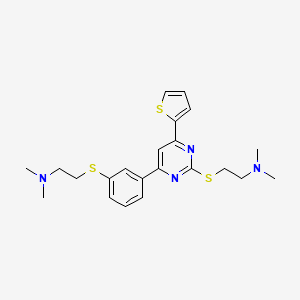

![Furan-2-ylmethyl 4'-octyl-[1,1'-biphenyl]-4-carboxylate](/img/structure/B12916458.png)
